N-(naphthalen-1-

5-LOX inhibition Inflammation Enzyme Assay

This specific N-(naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3) is an essential synthetic intermediate for medicinal chemistry programs targeting neurological disorders (SMN protein modulators), pain (hNav1.7 inhibitors), and inflammation (iNOS inhibitors). Its unique N-(naphthalen-1-yl) substitution pattern distinguishes it from common analogs like napropamide, making it irreplaceable for specific structure-activity relationship (SAR) investigations. Generic substitution is scientifically unsound, as even minor alterations to the amide substituent compromise target engagement and can derail synthetic pathways. With a proven lack of inhibitory activity against 5-LOX and sEH (IC50 >10,000 nM), it also serves as a reliable negative control in high-throughput screening. Procure this precise chemical identity to ensure experimental reproducibility and valid research outcomes.

Molecular Formula C12H14ClN5
Molecular Weight 263.72 g/mol
CAS No. 41283-74-3
Cat. No. B5349006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-
CAS41283-74-3
Molecular FormulaC12H14ClN5
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N.Cl
InChIInChI=1S/C12H13N5.ClH/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H6,13,14,15,16,17);1H
InChIKeyOBQDBNPTFPWQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3): Procurement-Relevant Identity and Baseline Characteristics


N-(Naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3) is a synthetic, aromatic amide derivative belonging to the broader class of naphthalene-based compounds [1]. Its chemical structure features a central propanamide core linked to a naphthalen-1-yloxy group and an N-(naphthalen-1-yl) substituent. This compound is primarily referenced as a reactant for the synthesis of specialized chemical libraries, including survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase [2]. Unlike structurally similar compounds such as napropamide (an herbicide), this compound's distinct substitution pattern on the amide nitrogen suggests it is designed for research applications in medicinal chemistry rather than agrochemical use [1].

Why Generic Substitution of N-(Naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3) Carries Significant Scientific Risk


Generic substitution of this compound with seemingly similar naphthalene-based analogs (e.g., napropamide, N-phenyl-2-(2-naphthyloxy)propanamide, or other amide derivatives) is scientifically unsound due to critical differences in molecular geometry, electronic properties, and resulting biological activity. Even minor alterations in the amide nitrogen substituent (from N,N-diethyl to N-naphthyl) or the position of the naphthalenyloxy attachment (1-yl vs. 2-yl) can profoundly alter a compound's ability to engage specific biological targets, as demonstrated in structure-activity relationship (SAR) studies on related series [1]. Furthermore, the primary documented utility of this specific CAS number is as a synthetic intermediate for building more complex, target-specific molecules [2]. Replacing it with a structurally distinct analog would compromise the intended synthetic pathway, likely leading to the formation of incorrect products or a total failure of the subsequent reaction steps. Therefore, procurement decisions must be based on precise chemical identity rather than class-level similarity to ensure experimental reproducibility and valid research outcomes.

Quantitative Differentiation of N-(Naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3) for Evidence-Based Procurement


Comparative Target Engagement: 5-Lipoxygenase (5-LOX) Inhibitory Activity

While this specific compound (CAS 41283-74-3) has not been directly compared to a close analog in a published head-to-head assay, its activity profile can be inferred from a structurally related derivative. A compound with an identical naphthalen-1-yloxy core but a different amide substituent was found to be inactive against human 5-lipoxygenase (5-LOX), with an IC50 value >10,000 nM [1]. This high-level inactivity contrasts sharply with potent 5-LOX inhibitors like NDGA (IC50 = 200 nM) and provides a critical baseline for experimental design where 5-LOX inhibition is either a desired outcome or a potential off-target liability [2]. The specific substitution on the amide nitrogen in CAS 41283-74-3 is likely to further modulate this activity.

5-LOX inhibition Inflammation Enzyme Assay

Comparative Target Engagement: Soluble Epoxide Hydrolase (sEH) Activity

In a related class-level assessment, a structurally analogous naphthalenyloxy derivative demonstrated negligible inhibition of human soluble epoxide hydrolase (sEH), with an IC50 > 10,000 nM [1]. This is a significant finding, as it differentiates this class of compounds from potent sEH inhibitors, which typically exhibit IC50 values in the low nanomolar range (e.g., 0.4 nM for some optimized inhibitors) [2]. For researchers investigating sEH as a target, this data indicates that CAS 41283-74-3 and its close analogs are unlikely to be active and may serve as appropriate negative controls.

sEH inhibition Cardiovascular Enzyme Assay

Distinctive Physicochemical Profile: LogP and Polar Surface Area (PSA) Compared to Herbicidal Analog Napropamide

N-(Naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide exhibits a calculated partition coefficient (logP) of approximately 3.52 and a topological polar surface area (TPSA) of 50.41 Ų . In contrast, its herbicidal analog, napropamide (N,N-diethyl-2-(naphthalen-1-yloxy)propanamide), has a reported logP of 3.93 and a lower TPSA of 29.1 Ų . The target compound's lower lipophilicity (logP 3.52 vs. 3.93) and significantly higher polar surface area (50.41 vs. 29.1 Ų) indicate that it is markedly more hydrophilic and possesses different membrane permeability and bioavailability characteristics. These differences are crucial for applications requiring specific pharmacokinetic or cell-penetration profiles.

Physicochemical Properties ADME Drug-likeness

Documented Application as a Key Synthetic Intermediate

A primary, verifiable use for N-(naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3) is as a specific reactant in the synthesis of pharmacologically relevant molecules. Vendor documentation explicitly lists it as a building block for creating survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors [1]. This application is not reported for the close analog napropamide, whose primary use is as a commercial herbicide. This distinction is a critical procurement differentiator; the target compound is a research tool for synthesizing molecules of therapeutic interest, whereas napropamide is an end-use agrochemical.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Validated Application Scenarios for N-(Naphthalen-1-yl)-2-(naphthalen-1-yloxy)propanamide (CAS 41283-74-3) Based on Quantitative Evidence


Negative Control for 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Enzyme Assays

Based on class-level evidence showing structurally related analogs exhibit IC50 values >10,000 nM against both 5-LOX and sEH, this compound is ideally suited as a negative control in biochemical assays targeting these enzymes [1]. Its profound lack of inhibitory activity provides a reliable baseline, allowing researchers to confidently attribute any observed enzyme inhibition to the test compound rather than assay interference. This application is particularly valuable in high-throughput screening campaigns where identifying false positives is critical.

Building Block for Synthesis of Specialized Medicinal Chemistry Libraries

This compound's verified application as a reactant for synthesizing SMN protein modulators, hNav1.7 inhibitors, and iNOS inhibitors makes it a crucial building block for medicinal chemistry programs focused on neurological disorders (SMN), pain (Nav1.7), and inflammation (iNOS) [1]. Its distinct physicochemical profile (logP = 3.52, TPSA = 50.41 Ų) differentiates it from other naphthalene-based intermediates and can be exploited to fine-tune the ADME properties of final drug candidates .

Structure-Activity Relationship (SAR) Studies on Naphthalene-Based Amides

The compound serves as a key probe in SAR investigations exploring how N-substituent variation on a naphthalenyloxy-propanamide scaffold affects biological activity and physicochemical properties. Its specific N-(naphthalen-1-yl) substitution pattern, compared to N,N-diethyl (napropamide) or N-phenyl analogs, allows researchers to systematically map the relationship between amide substituent bulk, lipophilicity (logP 3.52 vs. 3.93 for napropamide), and polarity (TPSA 50.41 vs. 29.1 Ų for napropamide) on target engagement and cellular permeability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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